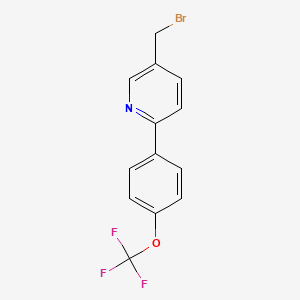

5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine

Overview

Description

5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine is a chemical compound with the empirical formula C9H8BrF3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine can be represented by the SMILES stringCC(C1=CC=C(C=C1)OC(F)(F)F)Br . This indicates that the molecule contains a bromomethyl group attached to a pyridine ring, which is further substituted with a 4-trifluoromethoxyphenyl group . Physical And Chemical Properties Analysis

5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine is a solid substance . The compound has a molecular weight of 269.06 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Spectroscopic and Optical Applications

One study demonstrates the spectroscopic characterization of a closely related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied for geometric optimization, vibrational frequencies, and chemical shift values calculation. The study also explored the non-linear optical (NLO) properties and investigated the interaction with pBR322 plasmid DNA and antimicrobial activities (H. Vural & M. Kara, 2017).

Synthetic Methodologies

Efficient synthesis methods for pyridine derivatives have been developed, demonstrating the role of such compounds as intermediates in pharmaceutical synthesis. For instance, an efficient and environmentally friendly method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, has been reported, showcasing the compound's utility in synthetic organic chemistry (Jianyu Guo et al., 2015).

Material Science and Coordination Chemistry

Rhenium(I) triscarbonyl complexes with redox-active amino- and iminopyridine ligands exemplify the use of pyridine derivatives in material science. These complexes can engage in metal–ligand cooperation, enabling reversible CO2 binding via a dearomatization/rearomatization reaction sequence. This illustrates the compound's potential in developing materials for CO2 capture and storage technologies (Rasmus Stichauer et al., 2017).

Antimicrobial and Antithyroid Drug Potential

The antimicrobial activities of pyridine derivatives were explored, demonstrating the broader application of these compounds in developing new therapeutic agents. Additionally, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine, a potential antithyroid drug, was studied, showing the complex's structural characteristics and suggesting its therapeutic application possibilities (M. S. Chernov'yants et al., 2011).

properties

IUPAC Name |

5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO/c14-7-9-1-6-12(18-8-9)10-2-4-11(5-3-10)19-13(15,16)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPCFIVFNJQAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)